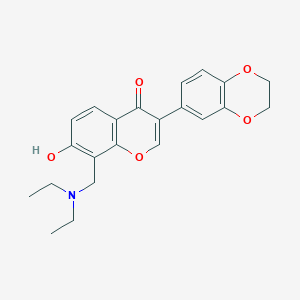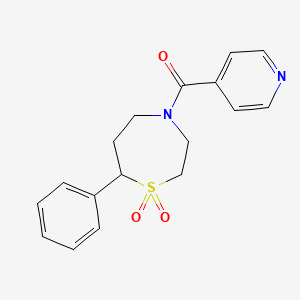
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone” is a chemical compound that has been mentioned in the context of efficient synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes . It is a qualified product offered by Benchchem.
Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly mentioned in the available resources. It’s possible that it may be involved in reactions similar to those of other 1,4-Thiazepanones and 1,4-Thiazepanes .Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of novel pyrido and pyrazoline derivatives with potential antimicrobial and antibacterial activities. For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized, demonstrating good antimicrobial activity comparable with standard drugs like ciprofloxacin and fluconazole, particularly those compounds containing methoxy groups showing high antimicrobial activity (Kumar et al., 2012).
Antidepressant Activity
Another research focus is the exploration of antidepressant activities through the development of pyrido[1,4]benzodiazepines. These compounds are designed to interact with neural receptors, showing promise as potential antidepressants due to their structural properties and interaction mechanisms (Netinant et al., 2001).
Synthesis and Crystal Structure Analysis
Research also extends to the synthesis and crystal structure analysis of complex compounds, providing insights into their potential applications in antibacterial and antifungal areas. Studies have shown that certain synthesized compounds exhibit moderate antifungal activity, with specific compounds showing significantly higher activity towards Cryptococcus neoformans compared to Nistatin, a standard medical practice drug (Rusnac et al., 2020).
Analgesic and Antiallodynic Effects
Compounds have also been investigated for their analgesic and antiallodynic effects, particularly in the context of chronic pain and spinal cord injury. For instance, the selective high-efficacy 5-HT(1A) receptor agonist demonstrated long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, indicating its potential for treating pathological pain (Colpaert et al., 2004).
Optical Properties and Molecular Structure
Studies on the spectroscopic properties and molecular structure of related compounds reveal their potential in developing new materials with specific optical properties. Research into compounds like 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights the relationship between chemical structure and optical properties, including absorption, fluorescence, and quantum yields, indicating their application in luminescent materials (Volpi et al., 2017).
Future Directions
The future directions for the research and application of this compound are not clearly mentioned in the available resources. Given its mention in the context of efficient synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes , it’s possible that it may have applications in the development of new chemical libraries for screening purposes.
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-6-9-18-10-7-15)19-11-8-16(23(21,22)13-12-19)14-4-2-1-3-5-14/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRUFIKGFQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2833791.png)
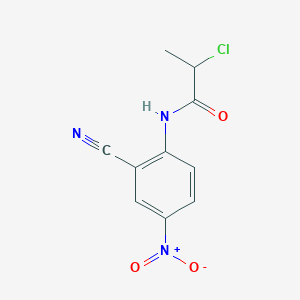
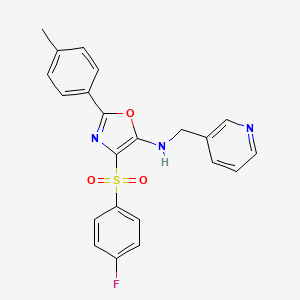
![5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2833798.png)

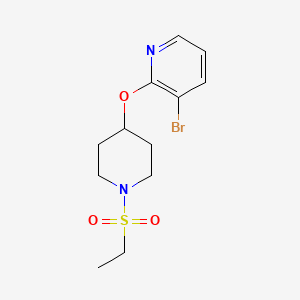
![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)
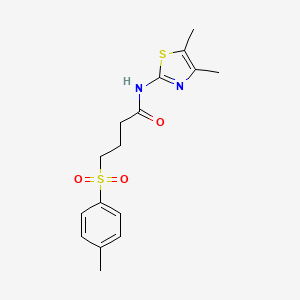

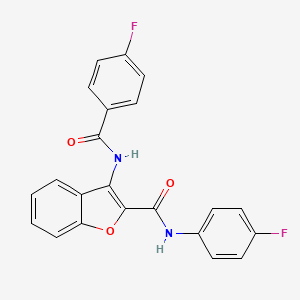
![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)
![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)
![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)
